4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide
Description
4-Chloro-N-(3-methoxyphenyl)-2-nitrobenzamide is a substituted benzamide derivative featuring a chloro group at the 4-position, a nitro group at the 2-position on the benzamide ring, and a 3-methoxyphenyl substituent on the amide nitrogen. The compound’s key functional groups—chloro, nitro, and methoxy—impart distinct electronic and steric effects, influencing solubility, reactivity, and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-10(8-11)16-14(18)12-6-5-9(15)7-13(12)17(19)20/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFRJXWRXPLSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by the addition of a nitrating agent like nitric acid to introduce the nitro group. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), thiols (R-SH).
Major Products Formed
Oxidation: 4-amino-N-(3-methoxyphenyl)-2-nitrobenzamide.
Reduction: 4-chloro-N-(3-methoxyphenyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxyphenyl groups contribute to the compound’s ability to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
4-Chloro-N-(3-Methoxyphenyl)-3-Nitrobenzamide (C₁₄H₁₁ClN₂O₄)
- Key Differences : The nitro group is at the 3-position instead of the 2-position.
- The molecular weight (306.70 g/mol) and hydrogen-bonding capacity (1 donor, 7 acceptors) remain comparable to the target compound .
4-Chloro-N-(2-Ethoxyphenyl)-2-Nitrobenzamide (C₁₅H₁₃ClN₂O₄)
- Key Differences : The methoxy group is replaced by ethoxy at the 2-position on the phenyl ring.
- Impact : Increased lipophilicity (logP = 3.77 vs. ~3.0 for methoxy analogs) due to the longer alkyl chain. The ethoxy group may also influence crystal packing via altered van der Waals interactions .
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide
- Key Differences : Bromo replaces chloro at the 4-position, and the nitro group is on the aniline ring.
- Impact : Bromo’s larger atomic radius may enhance halogen bonding, while the nitro group’s position on the aniline ring could modify electronic effects on the amide bond .
N-(3-Chlorophenethyl)-4-Nitrobenzamide
- Key Differences : A phenethylamine backbone replaces the methoxyphenyl group.
- Impact : The flexible ethylene linker may enhance conformational freedom, affecting binding to biological targets. Synthesized via Schotten-Baumann reaction, similar to the target compound’s likely route .
Physicochemical Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
